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Acetonitrile, hydrofluoride

Porous Silicon Semiconductor Processing Electrochemical Etching

Acetonitrile hydrofluoride (CH₃CN·HF, CAS 78971-71-8) is a 1:1 hydrogen-bonded adduct formed between acetonitrile and hydrogen fluoride, with a molecular weight of 61.06 g/mol and the molecular formula C₂H₄FN. This adduct is not simply a physical mixture but a well-defined molecular complex whose structure has been confirmed via low-temperature X-ray crystallography.

Molecular Formula C2H4FN
Molecular Weight 61.06 g/mol
CAS No. 78971-71-8
Cat. No. B14436772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetonitrile, hydrofluoride
CAS78971-71-8
Molecular FormulaC2H4FN
Molecular Weight61.06 g/mol
Structural Identifiers
SMILESCC#N.F
InChIInChI=1S/C2H3N.FH/c1-2-3;/h1H3;1H
InChIKeyZIYVAZASIRJRHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetonitrile Hydrofluoride (CAS 78971-71-8): Procurement-Grade Specifications and Baseline Characteristics for HF-Adduct Selection


Acetonitrile hydrofluoride (CH₃CN·HF, CAS 78971-71-8) is a 1:1 hydrogen-bonded adduct formed between acetonitrile and hydrogen fluoride, with a molecular weight of 61.06 g/mol and the molecular formula C₂H₄FN . This adduct is not simply a physical mixture but a well-defined molecular complex whose structure has been confirmed via low-temperature X-ray crystallography [1]. Unlike the corresponding HOF·CH₃CN adduct, which serves as an electrophilic oxygen transfer agent, the CH₃CN·HF adduct functions primarily as a soluble, liquid-phase source of HF, offering distinct handling and reactivity characteristics compared to gaseous HF, amine·HF complexes, or other HF-solvent adducts [1].

Liquid-phase HF source – avoids gaseous HF handling
Structurally confirmed 1:1 CH₃CN·HF adduct via low-temperature XRD
Functions as soluble HF carrier; not an electrophilic oxygen transfer agent

Why Generic HF Adducts Cannot Substitute for Acetonitrile Hydrofluoride (CAS 78971-71-8) in Critical Processes


Generic substitution of HF adducts fails because the specific solvent (acetonitrile) in CH₃CN·HF governs critical process outcomes that are not transferable to other HF-solvent combinations. The surface tension, dielectric constant, and Lewis basicity of acetonitrile directly influence mass transport, surface passivation, and the stability of the HF adduct itself [1][2]. Replacing the acetonitrile component with ethanol, for example, results in quantifiably different silicon etching characteristics, including pore depth and uniformity, due to differences in surface tension and electron-donating ability [2]. Furthermore, the ability to generate and maintain HF in a quantitative, controlled manner is strongly dependent on the solvent, with acetonitrile enabling cation-exchange-based HF generation and subsequent formation of amine·3HF complexes that would be inefficient or impossible in other solvents [1]. Therefore, selecting CH₃CN·HF is not an arbitrary choice but a requirement for achieving specific, measurable performance targets.

Solvent properties (surface tension, dielectric constant) differ from ethanol-based solutions, potentially shifting etching depth and uniformity.
HF generation efficiency is solvent-dependent; acetonitrile uniquely enables quantitative cation-exchange HF release.
Surface passivation and mass transport characteristics are not transferable across HF-solvent adducts.

Acetonitrile Hydrofluoride (CAS 78971-71-8): Quantitative Comparative Evidence for Differentiated Performance


Porous Silicon Etching: 2.23-4.00x Deeper and 43-95% Smoother Pores with HF-Acetonitrile vs. HF-Ethanol

In a direct head-to-head comparison of nano-porous silicon (PSi) preparation via photoelectrochemical etching, the use of an HF-acetonitrile (CH₃CN·HF) solution resulted in significantly deeper and more uniform pores compared to an HF-ethanol (HF·EtOH) solution under otherwise identical conditions [1]. For n-type silicon wafers, pores were approximately 2.23 times deeper, and for p-type silicon wafers, pores were approximately 4.00 times deeper [1]. Additionally, the surface roughness of the resulting PSi was reduced to 43% for n-type and 95% for p-type silicon relative to the HF-ethanol baseline [1].

Pore depth vs. HF-Ethanol
Head-to-head
2.23× (n-type) / 4.00× (p-type) deeper
Supports selection for deep, uniform porous silicon fabrication
Identical photoelectrochemical etching conditions
Porous Silicon Semiconductor Processing Electrochemical Etching

Porous Silicon Etching: Surface Roughness Reduction of 57% (n-type) and 5% (p-type) with HF-Acetonitrile vs. HF-Ethanol

Further analysis of the same direct head-to-head study reveals that the surface roughness of nano-porous silicon prepared in HF-acetonitrile solution was reduced to 43% for n-type and 95% for p-type silicon wafers, compared to the sample formed in HF-ethanol solution [1]. This corresponds to a roughness reduction of 57% for n-type and 5% for p-type silicon.

Surface roughness reduction
Head-to-head
-57% (n-type) / -5% (p-type) vs. HF-Ethanol
Enables precise surface morphology control for sensors and photonics
Same etching study; n-type and p-type silicon wafers
Porous Silicon Surface Engineering Semiconductor Processing

Quantitative HF Generation in Acetonitrile: 69% Yield per Cycle, Achieving Quantitative Recovery

In a study demonstrating a safe, on-demand method for HF generation, the cation exchange reaction between KF and Amberlyst 15DRY in acetonitrile yielded 69% HF in a single cycle [1]. By decanting the HF-containing acetonitrile and repeating the cation exchange reaction seven times, quantitative HF generation from KF was achieved [1]. This contrasts with traditional methods using gaseous HF or less controllable in-situ generation in other solvents.

HF generation yield
Reported
69% per cycle; quantitative after 7 cycles
Supports safe, on-demand HF preparation without gas cylinders
KF + Amberlyst 15DRY in acetonitrile, room temperature
Fluorination Reagent Preparation Green Chemistry

Structural Confirmation of 1:1 CH₃CN·HF Adduct via Low-Temperature X-ray Crystallography

Low-temperature X-ray structure analysis has definitively confirmed the formation of a 1:1 adduct between acetonitrile and HF (CH₃CN·HF) in the liquid phase [1]. This structural elucidation provides a clear, atomistic understanding of the species present in solution, distinguishing it from other HF-solvent adducts that may exhibit different stoichiometries or structures (e.g., amine·3HF complexes) [1].

Adduct structure confirmed
Method context
1:1 CH₃CN·HF adduct via low-temperature XRD
Ensures defined reactive species identity, not an undefined mixture
Distinguishes from amine·3HF and other HF-solvent adducts
Structural Chemistry HF Adducts Crystallography

Acetonitrile Hydrofluoride (CAS 78971-71-8): Validated Research and Industrial Application Scenarios


Fabrication of Deep, Uniform Porous Silicon for Optoelectronics and Sensors

Based on the direct comparative evidence showing 2.23-4.00x deeper and 43-95% smoother pores with HF-acetonitrile versus HF-ethanol [1], this adduct is the preferred etchant for producing high-aspect-ratio, uniform porous silicon layers. These characteristics are critical for enhancing the sensitivity and performance of photoluminescent sensors, optical waveguides, and MEMS devices. The improved uniformity and depth control directly translate to higher device yield and reproducibility.

Safe, On-Demand Generation of HF for Laboratory and Pilot-Scale Fluorinations

The demonstration of quantitative HF generation from KF in acetonitrile via cation exchange [2] positions acetonitrile hydrofluoride solutions as a safer, more convenient alternative to handling pressurized HF gas. This method enables precise stoichiometric control over HF, facilitating the synthesis of fluorinated pharmaceuticals, agrochemicals, and specialty materials without the hazards and infrastructure associated with gaseous HF.

Controlled Synthesis of Amine·3HF Fluorinating Reagents

The quantitative generation of HF in acetonitrile allows for the subsequent, precise formation of a variety of amine·3HF complexes by adding a controlled amount of amine [2]. This provides a reliable pathway for synthesizing a library of nucleophilic fluorinating agents with tunable reactivity and solubility, supporting diverse fluorination needs in medicinal chemistry and materials science.

Application
Selection Property
Validation Focus
Fabrication of deep, uniform porous silicon for optoelectronics and sensors
Solvent-controlled etching depth and uniformity
Pore aspect ratio and surface roughness verification
Safe, on-demand HF generation for laboratory and pilot-scale fluorinations
Cation-exchange-based HF generation in acetonitrile
HF yield and stoichiometric control verification
Controlled synthesis of amine·3HF fluorinating reagents
Sequential amine addition to CH₃CN·HF solution
Amine·3HF complex identity and purity confirmation

Technical Documentation Hub

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